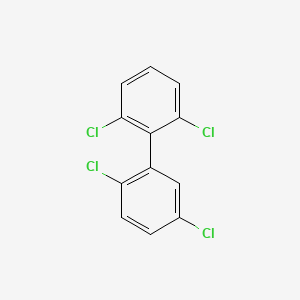

2,2',5,6'-Tétrachlorobiphényle

Vue d'ensemble

Description

2,2’,5,5’-Tetrachlorobiphenyl is a polychlorinated biphenyl (PCB) found in air, soil, mammals, and marine animals .

Molecular Structure Analysis

The molecular structure of 2,2’,5,5’-Tetrachlorobiphenyl can be represented by the SMILES stringClc1ccc(Cl)c(c1)-c2cc(Cl)ccc2Cl . The empirical formula is C12H6Cl4 and the molecular weight is 291.99 . Chemical Reactions Analysis

2,2’,5,5’-Tetrachlorobiphenyl has been shown to affect the oxidative phosphorylation system in rat liver mitochondria . It inhibits both the respiratory and the phosphorylation subsystems, and increases the membrane leak .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,2’,5,5’-Tetrachlorobiphenyl include a molecular weight of291.99 , and a storage temperature of 2-8°C . It is a certified reference material .

Applications De Recherche Scientifique

Analyse de la distribution environnementale

PCB52: est souvent étudié pour sa distribution dans l'environnement en raison de sa persistance et de son potentiel de bioaccumulation. Des recherches ont montré que le PCB52 peut être trouvé dans divers compartiments environnementaux, y compris l'air, l'eau, le sol et la biote. Des études utilisent des techniques analytiques avancées comme la chromatographie en phase gazeuse couplée à la spectrométrie de masse en tandem (GC-MS/MS) pour détecter et quantifier le PCB52 dans ces matrices, fournissant des données cruciales pour la surveillance environnementale et l'évaluation des risques .

Toxicologie de l'inhalation

L'exposition aiguë par inhalation au PCB52 est un domaine de recherche important, en particulier en ce qui concerne la qualité de l'air intérieur. Des expériences impliquant une exposition par inhalation par le nez uniquement chez des modèles de rongeurs aident à comprendre la disposition du PCB52 et de ses métabolites dans divers organes. De telles études sont essentielles pour évaluer les risques pour la santé associés à l'inhalation d'air contaminé par les PCB, en particulier dans les environnements intérieurs comme les écoles .

Études de neurotoxicité

Les métabolites du PCB52 ont été liés à des résultats neurotoxiques. Des recherches utilisant des modèles animaux étudient les effets de l'inhalation de PCB52 sur les paramètres du développement neurologique, tels que les déficits de mémoire et les comportements de type anxieux. Ces études sont cruciales pour comprendre l'impact de l'exposition aux PCB sur la santé cognitive et comportementale .

Interactions avec les membranes microbiennes

L'impact du PCB52 sur les membranes cellulaires microbiennes est une autre application de recherche intrigante. Des études ont examiné comment le PCB52 affecte la fluidité de la membrane et la composition en acides gras de bactéries comme Ralstonia eutropha. Cette recherche fournit des informations sur les mécanismes de la toxicité des PCB au niveau cellulaire et aide à développer des stratégies de biorémédiation .

Métabolomique et biochimie

Les études métabolomiques se concentrent sur le profilage complet des métabolites résultant de l'exposition au PCB52. Ces études utilisent des techniques comme la chromatographie liquide couplée à la spectrométrie de masse à haute résolution (LC-HRMS) pour identifier et caractériser les métabolites du PCB52 dans les systèmes biologiques. Les résultats contribuent à une compréhension plus approfondie des voies biochimiques affectées par le PCB52 et de ses effets toxiques potentiels .

Applications en science des matériaux

Les propriétés physicochimiques du PCB52 ont été utilisées en science des matériaux, en particulier dans le développement de fluides isolants pour les transformateurs, de matériaux de construction, d'adhésifs et de résines. La recherche dans ce domaine explore la stabilité et la durabilité des matériaux contenant du PCB52 dans diverses conditions environnementales .

Développement de méthodes analytiques

Le développement de méthodes analytiques sensibles et sélectives pour la détection du PCB52 est crucial pour la surveillance environnementale et biologique. La recherche dans ce domaine se concentre sur l'optimisation de techniques comme la GC-MS/MS et la LC-HRMS pour la quantification précise du PCB52 et de ses métabolites, ce qui est essentiel pour la conformité aux réglementations environnementales et la protection de la santé publique .

Biodégradation et biorémédiation

Comprendre les voies de biodégradation du PCB52 est essentiel pour les efforts de biorémédiation environnementale. La recherche étudie la capacité des micro-organismes à métaboliser le PCB52 et les conditions qui facilitent sa dégradation. Ces connaissances sont appliquées pour développer des stratégies de biorémédiation efficaces pour les sites contaminés par les PCB .

Safety and Hazards

Mécanisme D'action

Target of Action

2,2’,5,6’-Tetrachlorobiphenyl primarily targets the Estrogen receptor . This receptor plays a crucial role in the regulation of eukaryotic gene expression and affects cellular proliferation and differentiation in target tissues . It also targets the respiratory chain modules in rat liver mitochondria .

Biochemical Pathways

The affected biochemical pathways include the circadian clock regulation pathway and the respiratory subsystem of oxidative phosphorylation . The downstream effects include disruption of normal cell function and alteration of gene transcription .

Pharmacokinetics

It is known that the compound is resistant to environmental degradation and can bioaccumulate in animal tissue . This suggests that it may have significant bioavailability.

Result of Action

The molecular and cellular effects of 2,2’,5,6’-Tetrachlorobiphenyl’s action include disruption of normal cell function, alteration of gene transcription , and inhibition of the respiratory chain in rat liver mitochondria . It also affects the membrane of cells, causing changes in fluorescence polarization and fatty acid compositions .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2’,5,6’-Tetrachlorobiphenyl. For instance, the compound is stable and resistant to environmental degradation, which allows it to persist in the environment and bioaccumulate in animal tissue . Furthermore, the compound’s effects on cells can vary depending on the growth medium .

Analyse Biochimique

Biochemical Properties

2,2’,5,6’-Tetrachlorobiphenyl plays a significant role in biochemical reactions, particularly due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to interact with the estrogen receptor, a nuclear hormone receptor involved in the regulation of gene expression and cellular proliferation . The binding of 2,2’,5,6’-Tetrachlorobiphenyl to the estrogen receptor can disrupt normal hormonal functions, leading to altered gene expression and cellular responses. Additionally, this compound can affect the activity of cytochrome P450 enzymes, which are crucial for the metabolism of various endogenous and exogenous substances . The interaction with these enzymes can lead to the formation of reactive metabolites, contributing to its toxic effects.

Cellular Effects

2,2’,5,6’-Tetrachlorobiphenyl has been shown to exert various effects on different types of cells and cellular processes. In bacterial cells, such as Ralstonia eutropha H850, this compound affects the cytoplasmic membrane by altering its fluidity and fatty acid composition . In mammalian cells, 2,2’,5,6’-Tetrachlorobiphenyl can inhibit the respiratory chain in rat liver mitochondria, leading to reduced cellular respiration and energy production . This compound also influences cell signaling pathways, gene expression, and cellular metabolism by interacting with nuclear receptors and other signaling molecules. These interactions can result in changes in cell proliferation, differentiation, and apoptosis.

Molecular Mechanism

The molecular mechanism of action of 2,2’,5,6’-Tetrachlorobiphenyl involves several key processes. At the molecular level, this compound binds to nuclear hormone receptors, such as the estrogen receptor, leading to altered gene expression and cellular responses . Additionally, 2,2’,5,6’-Tetrachlorobiphenyl can inhibit the activity of cytochrome P450 enzymes, resulting in the formation of reactive metabolites that can cause cellular damage . The compound also affects the respiratory chain in mitochondria by inhibiting the activity of cytochrome bc1 complex, leading to reduced cellular respiration and energy production . These molecular interactions contribute to the overall toxic effects of 2,2’,5,6’-Tetrachlorobiphenyl on living organisms.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,2’,5,6’-Tetrachlorobiphenyl can change over time due to its stability and degradation. Studies have shown that this compound can persist in the environment and biological systems for extended periods, leading to long-term effects on cellular function . In in vitro and in vivo studies, 2,2’,5,6’-Tetrachlorobiphenyl has been observed to cause sustained alterations in gene expression, cellular metabolism, and membrane fluidity over time . The stability of this compound and its metabolites can contribute to its prolonged toxic effects in living organisms.

Dosage Effects in Animal Models

The effects of 2,2’,5,6’-Tetrachlorobiphenyl vary with different dosages in animal models. At low doses, this compound can cause subtle changes in gene expression and cellular metabolism without significant toxic effects . At higher doses, 2,2’,5,6’-Tetrachlorobiphenyl can cause severe toxic effects, including liver damage, neurotoxicity, and reproductive toxicity . Threshold effects have been observed in studies, where certain doses of the compound lead to significant changes in cellular function and overall health of the animals. These findings highlight the importance of understanding the dosage-dependent effects of 2,2’,5,6’-Tetrachlorobiphenyl in toxicity studies.

Metabolic Pathways

2,2’,5,6’-Tetrachlorobiphenyl is involved in various metabolic pathways, primarily through its interaction with cytochrome P450 enzymes . These enzymes catalyze the oxidation of 2,2’,5,6’-Tetrachlorobiphenyl, leading to the formation of hydroxylated, sulfated, and methoxylated metabolites . These metabolites can further undergo conjugation reactions, resulting in the formation of more water-soluble compounds that can be excreted from the body. The metabolic pathways of 2,2’,5,6’-Tetrachlorobiphenyl play a crucial role in determining its toxicity and persistence in biological systems.

Transport and Distribution

The transport and distribution of 2,2’,5,6’-Tetrachlorobiphenyl within cells and tissues are influenced by its lipophilic nature and interactions with transporters and binding proteins . This compound can accumulate in adipose tissue, liver, brain, and other organs due to its hydrophobic properties . The distribution of 2,2’,5,6’-Tetrachlorobiphenyl and its metabolites within the body can affect its overall toxicity and persistence. Transporters and binding proteins play a crucial role in mediating the uptake, distribution, and excretion of this compound in biological systems.

Subcellular Localization

The subcellular localization of 2,2’,5,6’-Tetrachlorobiphenyl can influence its activity and function within cells. This compound has been shown to localize in the cytoplasmic membrane, mitochondria, and nucleus, where it interacts with various biomolecules . The localization of 2,2’,5,6’-Tetrachlorobiphenyl in these compartments can affect its ability to disrupt cellular processes and cause toxic effects. Post-translational modifications and targeting signals may also play a role in directing the compound to specific subcellular compartments, influencing its overall activity and function.

Propriétés

IUPAC Name |

1,3-dichloro-2-(2,5-dichlorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H6Cl4/c13-7-4-5-9(14)8(6-7)12-10(15)2-1-3-11(12)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFTUSTXGTCCSHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)C2=C(C=CC(=C2)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H6Cl4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3073509 | |

| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

41464-41-9 | |

| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041464419 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',5,6'-Tetrachlorobiphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3073509 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',5,6'-TETRACHLOROBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8WL1WP4G3Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

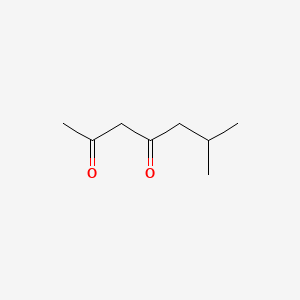

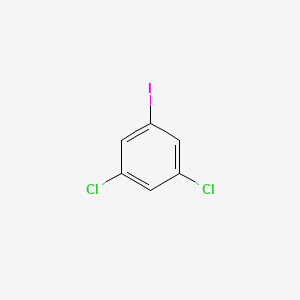

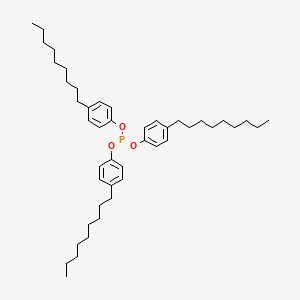

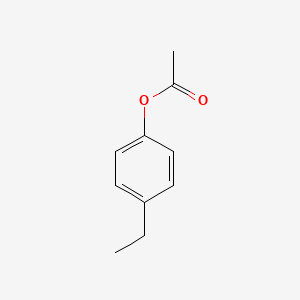

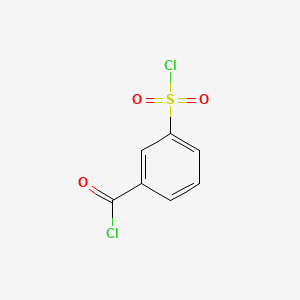

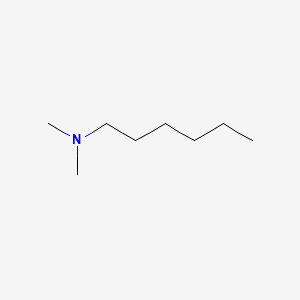

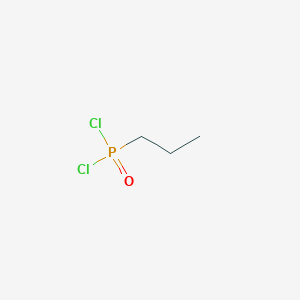

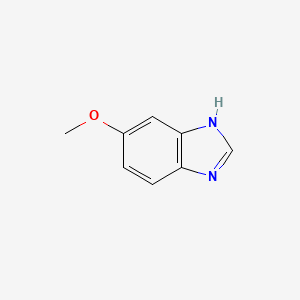

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

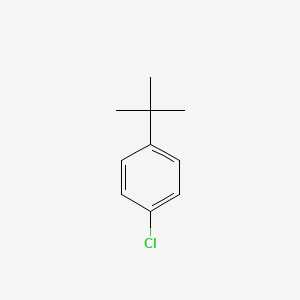

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.